molecular formula C12H16BrNO2 B13580191 Ethyl (4-bromo-2-methylphenyl)alaninate

Ethyl (4-bromo-2-methylphenyl)alaninate

Cat. No.: B13580191
M. Wt: 286.16 g/mol
InChI Key: LRFUWOUVXGLJFT-UHFFFAOYSA-N
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Description

Ethyl (4-bromo-2-methylphenyl)alaninate is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol It is an ester derivative of alanine, where the ethyl group is attached to the carboxyl group of alanine, and the 4-bromo-2-methylphenyl group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-bromo-2-methylphenyl)alaninate typically involves the esterification of alanine with ethyl alcohol in the presence of a suitable catalyst. One common method is the reaction of 4-bromo-2-methylphenylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-bromo-2-methylphenyl)alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 4-bromo-2-methylphenylalanine.

    Reduction: Formation of ethyl (4-bromo-2-methylphenyl)alaninol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (4-bromo-2-methylphenyl)alaninate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (4-bromo-2-methylphenyl)alaninate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Ethyl (4-bromo-2-methylphenyl)alaninate can be compared with other similar compounds such as:

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-methylanilino)propanoate

InChI

InChI=1S/C12H16BrNO2/c1-4-16-12(15)9(3)14-11-6-5-10(13)7-8(11)2/h5-7,9,14H,4H2,1-3H3

InChI Key

LRFUWOUVXGLJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1=C(C=C(C=C1)Br)C

Origin of Product

United States

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